

The Structural Basis of CC-90003 Irreversible Inhibition: A Technical Guide

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B606531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of **CC-90003**, a potent and selective irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). **CC-90003** has demonstrated significant anti-proliferative activity in various cancer models, particularly those with mutations in the KRAS and BRAF genes. This document details the mechanism of action, covalent binding site, and the experimental evidence supporting its irreversible inhibition, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: Covalent Modification of ERK1/2

CC-90003 functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[1] The targeted cysteine residues are Cys183 in ERK1 and Cys164 in ERK2, which are located in the activation loop (A-loop) of the kinase domain.[2]

The irreversible nature of this inhibition offers a distinct therapeutic advantage, as it can lead to a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug. This prolonged target engagement can be particularly beneficial in overcoming resistance mechanisms that can arise with non-covalent inhibitors.

Quantitative Inhibition Profile

CC-90003 exhibits potent and selective inhibition of ERK1 and ERK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: In Vitro Potency of **CC-90003**

Target	Assay Type	IC50 (nM)
ERK1	Biochemical	10-20[2][3]
ERK2	Biochemical	10-20[2][3]

Table 2: Kinase Selectivity Profile of **CC-90003** (1 μ M)

Biochemical Assay (258 Kinases)[3]

Inhibition Level	Number of Kinases
>80%	17
50-80%	28
<50%	213

Cellular Kinase Assay (KiNativ, 194 Kinases)[3]

Kinases with >80% Inhibition
ERK1
ERK2
MKK4
MKK6
FAK

Table 3: Anti-proliferative Activity of **CC-90003** in Cancer Cell Lines

Cell Line	Cancer Type	Mutation Status	GI50 (μM)
HCT-116	Colorectal Cancer	KRAS G13D	< 1[4]
Various BRAF-mutant lines (27 total)	Various	BRAF	< 1 (in 93% of lines)[4]
Various KRAS-mutant lines (37 total)	Various	KRAS	< 1 (in 76% of lines)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent binding of **CC-90003** to ERK1 and ERK2 and identify the specific amino acid residue involved.

Protocol:

- Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of **CC-90003** at room temperature for 1 hour to ensure complete covalent modification.
- Sample Preparation: The reaction mixture was diluted with 10 μL of 0.2% trifluoroacetic acid (TFA).
- Desalting: The sample was desalted using a C4 ZipTip.
- MALDI Plate Spotting: The desalted sample was spotted onto a MALDI target plate with sinapinic acid as the matrix.
- Mass Spectrometry Analysis: The plate was analyzed using a MALDI-TOF mass spectrometer. The mass shift corresponding to the adduction of **CC-90003** to the protein was measured to confirm covalent binding.[2]

KiNativ™ Kinase Selectivity Profiling

Objective: To assess the selectivity of **CC-90003** against a broad panel of kinases in a cellular context.

Protocol:

- Cell Lysate Preparation: A375 melanoma cells, which have a BRAF V600E mutation, were lysed to prepare a native kinase environment.
- Inhibitor Treatment: The cell lysate was incubated with **CC-90003** at a concentration of 1 μ M.
- Probe Labeling: A biotinylated acyl-ATP probe was added to the lysate. This probe covalently labels the active site of kinases.
- Enrichment: Biotinylated peptides were enriched using streptavidin beads.
- LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The percentage of inhibition was determined by comparing the signal from the **CC-90003**-treated sample to a DMSO control.

3-Day Cell Proliferation Assay

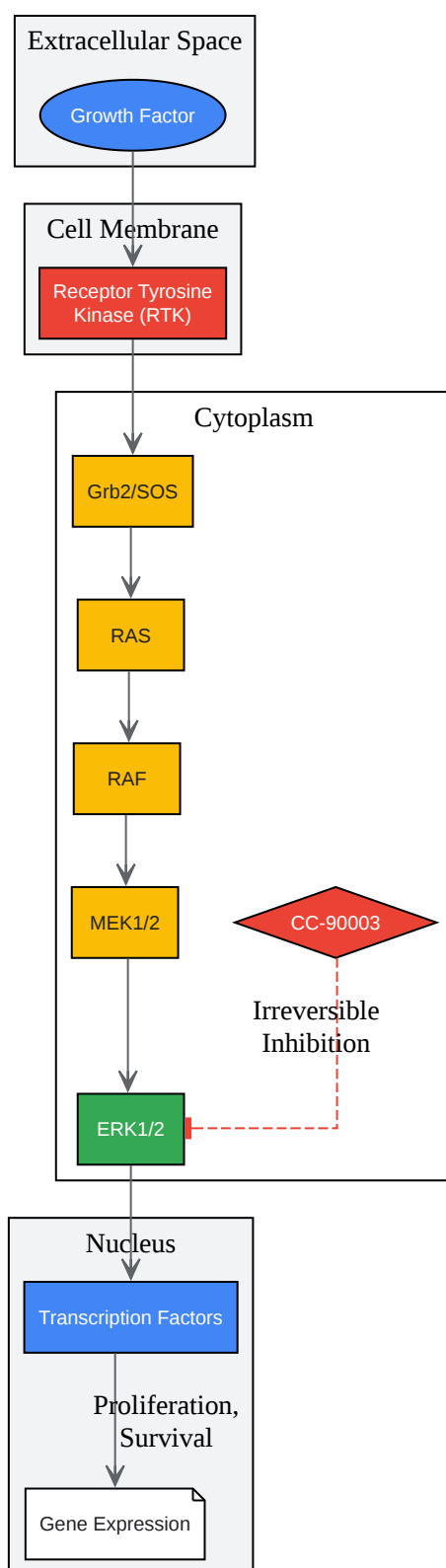
Objective: To determine the anti-proliferative activity of **CC-90003** in various cancer cell lines.

Protocol:

- Cell Seeding: Cancer cell lines (e.g., HCT-116) were seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a range of concentrations of **CC-90003**.
- Incubation: The plates were incubated for 72 hours.
- Viability Assessment: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).
- Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.[\[4\]](#)

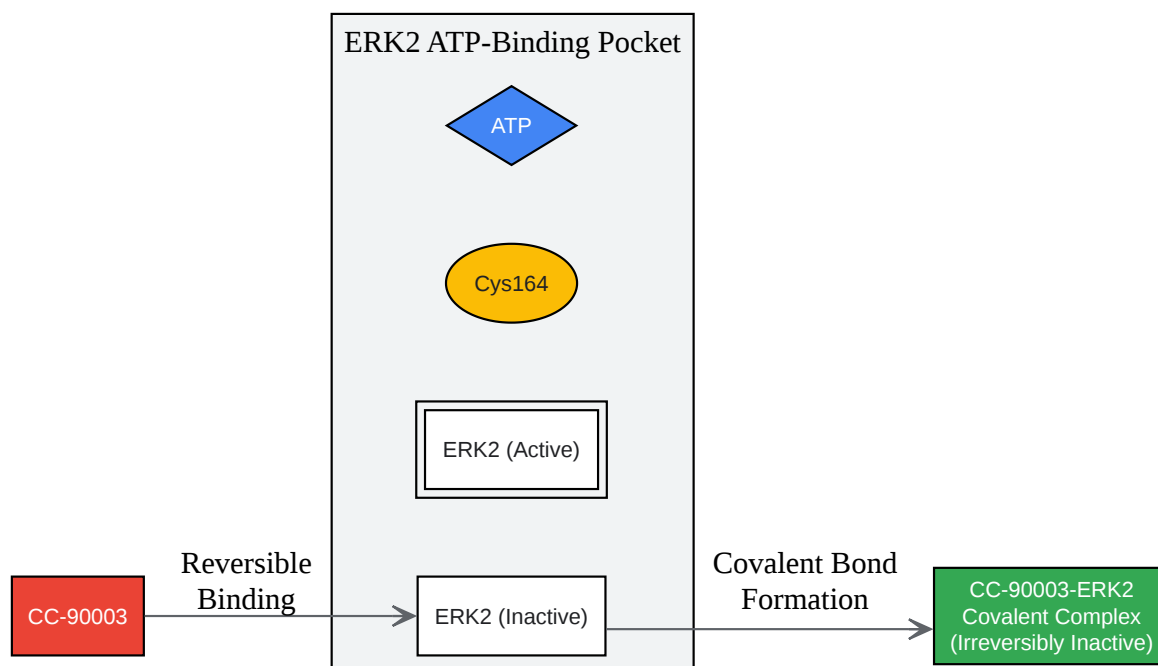
Visualizations

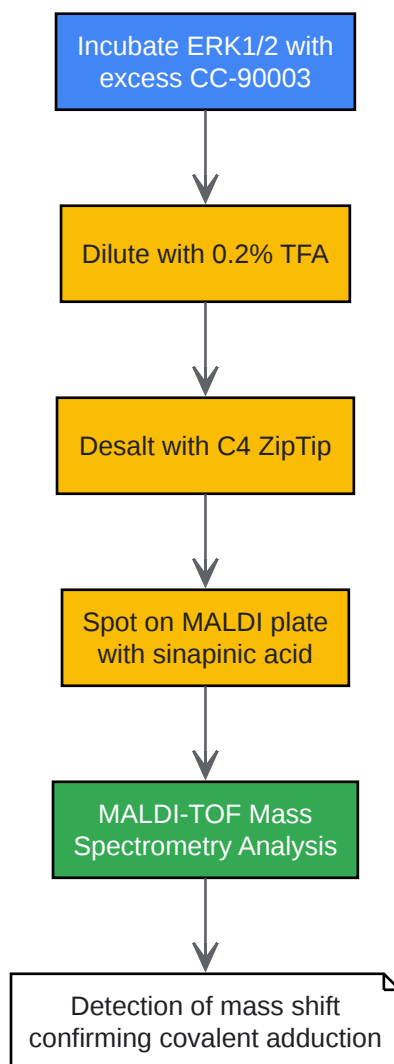
The following diagrams illustrate the key pathways and workflows related to the irreversible inhibition of ERK1/2 by **CC-90003**.



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Caption: The MAPK/ERK signaling pathway and the point of irreversible inhibition by **CC-90003**.





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